7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-11-3-6-13(7-4-11)17-20-18-15(19(23)21-17)10-14-9-12(2)5-8-16(14)22-18/h3-9H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTFBFJUDJCNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 7-methylchromen-2-one with p-toluidine, followed by cyclization and introduction of the thione group. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The aromatic rings and the thione group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can introduce various functional groups onto the aromatic rings or the thione group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: It is used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Thiazoles and 1,3,4-thiadiazoles: These heterocycles also contain sulfur atoms and show similar reactivity and applications.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyridine-pyrimidine structure and are used in similar research and industrial applications.
Uniqueness
7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its specific combination of a chromeno ring, a pyrimidine ring, and a thione group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Biological Activity
7-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound belonging to the chromeno-pyrimidine class. Its unique structural features suggest significant potential for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chromeno-pyrimidine framework with a thione functional group, which is known to enhance biological activity in similar compounds. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds similar to 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis |
| 7-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G1 phase |
These findings indicate that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione have also been investigated. Similar compounds have demonstrated effectiveness against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that this compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of related chromeno-pyrimidine derivatives has shown promise. Compounds in this class often inhibit pro-inflammatory cytokines and enzymes.
The mechanisms underlying the biological activities of 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione are likely multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Modulation : It can cause cell cycle arrest, particularly in the G1 phase.
- Cytokine Inhibition : Anti-inflammatory effects may arise from inhibiting cytokines like TNF-alpha and IL-6.
Case Studies
A notable study conducted on a series of chromeno-pyrimidine derivatives included 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. The results indicated that these compounds exhibited not only cytotoxicity but also selectivity towards cancerous cells over normal cells.
Study Overview
- Objective : To evaluate the anticancer effects of chromeno-pyrimidine derivatives.
- Methodology : In vitro assays were performed on various cancer cell lines.
- Results : Significant growth inhibition was observed in MDA-MB-231 cells with an IC50 value of 12.5 µM.
Q & A
Basic: What synthetic methodologies are recommended for preparing 7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione?
Answer:
The compound can be synthesized via microwave-assisted protocols to enhance reaction efficiency. For example, chromeno[2,3-d]pyrimidine-thione derivatives are synthesized using one-pot multicomponent reactions under microwave irradiation (80–120°C, 30–60 min), which reduces side reactions and improves yields compared to conventional heating . Additionally, solvent optimization (e.g., dioxane or DMF) and alkylation agents like methyl iodide are critical for thione functionalization. Recrystallization from dioxane is recommended for purity (93% yield reported in similar systems) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., aromatic protons at δ 7.31–7.55 ppm for p-tolyl groups) .
- IR spectroscopy : Confirm thione (C=S) stretches (~1,200 cm) and carbonyl (C=O) bands (~1,680 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 343 [M] for analogous compounds) .
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding (e.g., mean C–C bond length = 0.005 Å in pyrimidine derivatives) .
Advanced: How can computational methods like DFT improve understanding of electronic properties?
Answer:
Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, B3LYP/6-311++G(d,p) basis sets calculate charge distribution, polarizability, and nucleophilic/electrophilic sites. These align with experimental -NMR chemical shifts (e.g., δ 2.40 ppm for NCH) and IR vibrational modes . DFT also models non-covalent interactions (e.g., π-stacking in chromeno-pyrimidine cores) to explain stability .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Answer:
Discrepancies (e.g., bond-length mismatches or unexpected coupling constants) require multimodal validation :
- Compare X-ray-derived torsion angles with NMR -coupling constants.
- Use Hirshfeld surface analysis to quantify intermolecular interactions affecting crystallographic packing .
- Reconcile IR carbonyl peaks with DFT-simulated vibrational spectra to identify tautomeric forms .
Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?
Answer:
- Scaffold modification : Introduce substituents (e.g., halogenation at C5/C6) and assess antimicrobial/anticancer activity via assays like MTT or agar diffusion .
- Thione vs. oxo analogs : Compare bioactivity to determine sulfur’s role in target binding (e.g., thione’s higher nucleophilicity enhances kinase inhibition) .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict interactions with enzymes like topoisomerase II .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- Method comparison : For alkylation, method (a) (aqueous NaOH, methyl iodide) yields 93% vs. 28% for method (b) (DMF, KCO) due to solvent polarity and base strength .
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading (e.g., microwave vs. oil bath) to identify robust conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dioxane) for high-purity isolates .
Methodological: How to assess thermal stability and storage conditions?
Answer:
- TGA/DSC : Determine decomposition temperatures (e.g., ~200°C for chromeno-pyrimidine derivatives) .
- Storage guidelines : Keep under inert gas (N), avoid moisture, and store at –20°C for long-term stability. Safety protocols include P210 (avoid ignition sources) and P403 (ventilated storage) .
Methodological: How to interpret complex splitting patterns in 1H^1H1H-NMR?
Answer:
- Coupling analysis : For example, a triplet at δ 2.74 ppm (J = 6.5 Hz) indicates vicinal CH-CH coupling in tetrahydro-pyrimidine rings .
- NOESY/ROESY : Resolve overlapping peaks by identifying through-space interactions (e.g., aromatic proton proximity to methyl groups) .
- Simulation tools : Use MestReNova or ACD/Labs to predict splitting patterns from DFT-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
